molecular formula C20H12O B1595230 Dinaphtho[2,3-b:2',3'-d]furan CAS No. 242-51-3

Dinaphtho[2,3-b:2',3'-d]furan

Cat. No. B1595230
CAS RN: 242-51-3
M. Wt: 268.3 g/mol
InChI Key: BOCFGAMKSYQRCI-UHFFFAOYSA-N
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Description

Dinaphtho[2,3-b:2’,3’-d]furan is a chemical compound with the molecular formula C20H12O . It has a molecular weight of 268.3087 .


Synthesis Analysis

A synthetic protocol for the preparation of Dinaphtho[2,3-b:2’,3’-d]furan (DNF–V) derivatives has been reported . The DNF–V derivatives showed high emissive behavior in solid .


Molecular Structure Analysis

The molecular structure of Dinaphtho[2,3-b:2’,3’-d]furan consists of 20 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

Dinaphtho[2,3-b:2’,3’-d]furan-5,7,12,13-tetrone, a derivative of Dinaphtho[2,3-b:2’,3’-d]furan, has a density of 1.6±0.1 g/cm3, a boiling point of 588.2±49.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 87.8±3.0 kJ/mol .

Scientific Research Applications

Geochemical Indicator in Sedimentary Environments

Dinaphtho[2,3-b:2’,3’-d]furan (DNFR) serves as a significant geochemical indicator, particularly useful in evaluating the maturity of sediments containing Type II–III organic matter. It suggests that DNFRs may form during diagenesis and catagenesis, and an oxic environment may contribute to their generation .

Organic Semiconducting Materials

DNF–V derivatives exhibit high emissive behavior in solid form. They have been identified as promising solution-processable active organic semiconductors with high emission and mobility, showcasing excellent carrier mobility up to 1.3 cm² V⁻¹ s⁻¹ in solution-crystallized transistors .

Nonlinear Optical Materials

The structural and electronic properties of Dinaphtho[2,3-b:2’,3’-d]furan derivatives have been studied using density functional theory (DFT), revealing their potential as second-order nonlinear optical (NLO) materials. This includes applications in photonics and optoelectronics .

High-Performance Organic Transistors

Dinaphtho[2,3-b:2’,3’-d]furan derivatives have been utilized in the fabrication of organic single-crystal transistors. These materials have demonstrated high carrier mobilities, making them suitable for advanced electronic devices .

Mechanism of Action

Target of Action

Dinaphtho[2,3-b:2’,3’-d]furan (DNF) is known to interact with the aryl hydrocarbon receptor and the estrogen receptor . These receptors play a crucial role in various cellular processes, including cell proliferation .

Mode of Action

DNF can induce aryl hydrocarbon receptor-mediated and estrogen receptor-mediated activities . This means that DNF can bind to these receptors and modulate their activity, leading to changes in the cell’s behavior.

Biochemical Pathways

Given its interaction with the aryl hydrocarbon and estrogen receptors, it’s likely that dnf influences pathways related to cell proliferation and hormone signaling .

Pharmacokinetics

Its molecular weight of 2683087 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

DNF has been shown to modulate cell proliferation . In addition, it has been found to exhibit strong inhibitory activity on various cancer cell lines, including human hepatocellular carcinoma cell lines (HepG2 and SMMC-7721 cells), uterine cervix cancer Hela cells, and acute promyelocytic leukemia NB4 cells .

Action Environment

The action of DNF can be influenced by various environmental factors. For instance, DNF derivatives have shown high emissive behavior in solid form, suggesting that the physical state of the compound can affect its properties . Moreover, the handling of DNF requires a well-ventilated place and suitable protective clothing to prevent formation of dust and aerosols .

properties

IUPAC Name

12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCFGAMKSYQRCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304807
Record name dinaphtho[2,3-b:2',3'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

242-51-3
Record name NSC167430
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dinaphtho[2,3-b:2',3'-d]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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